

SJ-172550: A Targeted Approach to Reactivating p53 in Cancer Cells

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Compound of Interest

Compound Name: SJ-172550

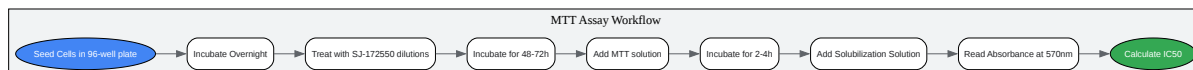
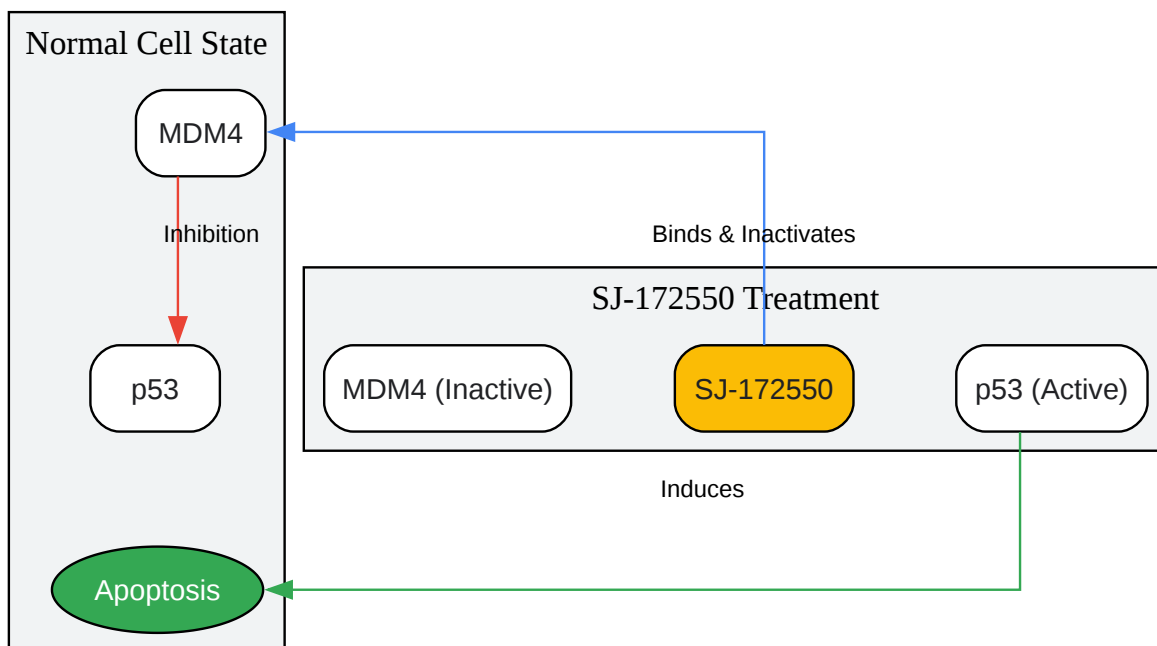
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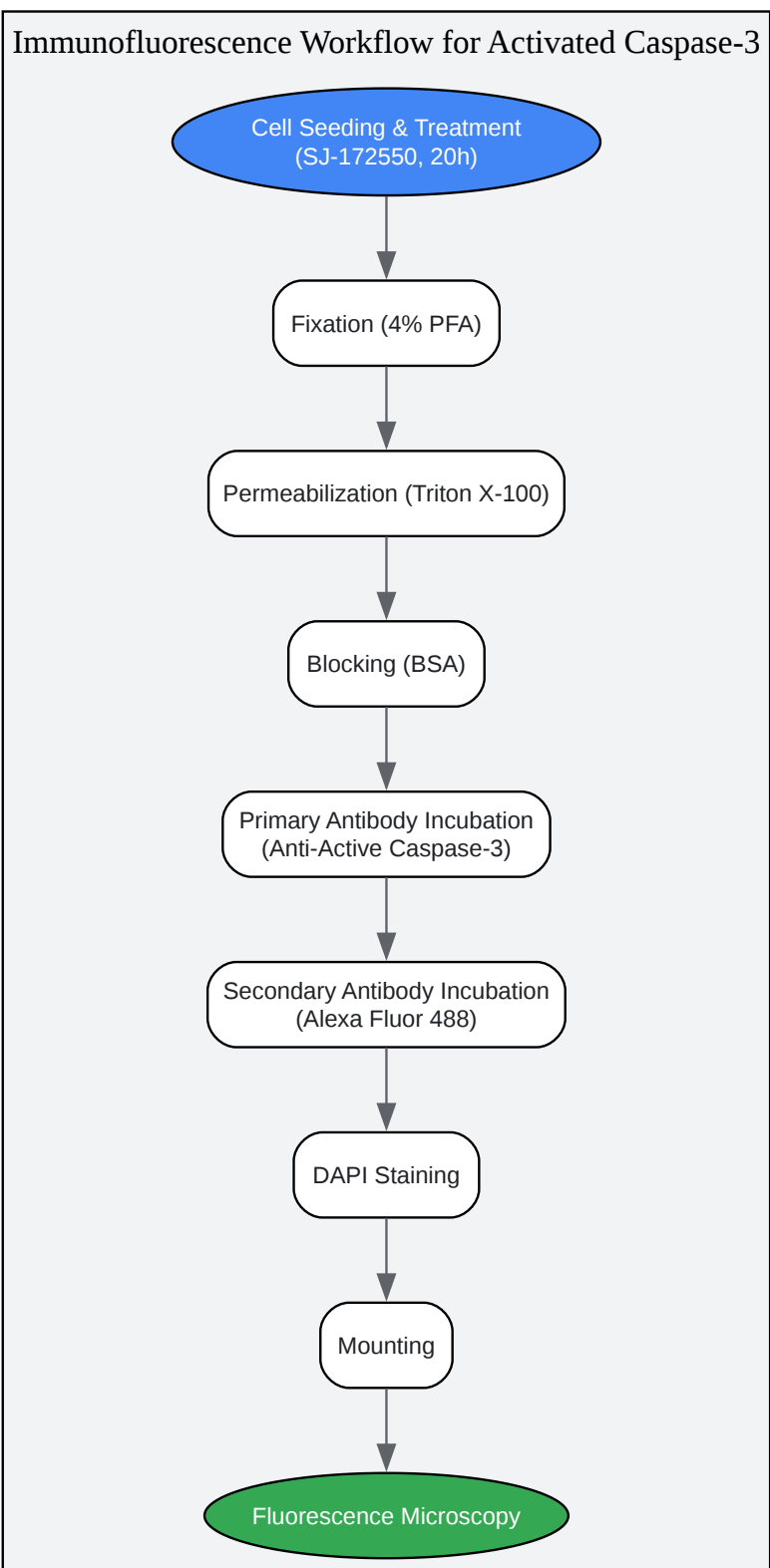
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SJ-172550 is a small molecule inhibitor that shows promise in the field of oncology by targeting the interaction between p53 and its negative regulator, MDM4 (also known as MDMX). By disrupting this interaction, **SJ-172550** aims to restore the tumor-suppressing function of p53, a protein often referred to as the "guardian of the genome." This application note provides a detailed overview of the use of **SJ-172550** in various cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulators, MDM2 and MDM4.[1] **SJ-172550** was identified through a high-throughput screening as a potent inhibitor of the MDM4-p53 interaction.[2] It functions by forming a covalent yet reversible complex with MDM4, which locks the protein in a conformation that is unable to bind to p53.[3] This releases p53 from inhibition, allowing it to activate its downstream targets and induce cell death in cancer cells.





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References

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